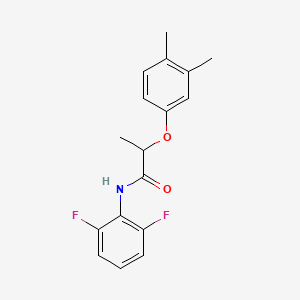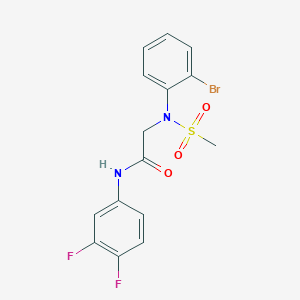![molecular formula C15H15N3O2 B4628353 N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
N-[3-(propionylamino)phenyl]isonicotinamide
Descripción general
Descripción
N-[3-(propionylamino)phenyl]isonicotinamide belongs to a class of compounds that include isonicotinamide derivatives, characterized by the presence of the isonicotinamide group, often engaged in forming co-crystals or in medicinal chemistry applications due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves acylation, amidation, or other coupling reactions. For example, a heterocyclic compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, characterized by spectroscopic methods including FT-IR, 1H NMR, and 13C NMR (Aydın & Dağci, 2010).
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic techniques. The presence of the isonicotinamide group influences the molecular conformation and the ability to form hydrogen bonds, contributing to the stability and properties of the compounds.
Chemical Reactions and Properties
Isonicotinamide derivatives participate in various chemical reactions, including forming co-crystals with other compounds. These reactions are influenced by the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. For instance, the formation of co-crystals with carboxylic acids involves classical hydrogen bonds and other noncovalent interactions, demonstrating the versatility of isonicotinamide in crystal engineering (Zhang et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[3-(propionylamino)phenyl]isonicotinamide derivatives have been studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Novel 1,2,3-triazole derivatives, which include structures related to N-[3-(propionylamino)phenyl]isonicotinamide, have demonstrated significant in vitro activity against the Mycobacterium tuberculosis H37Rv strain. These derivatives showed low cytotoxicity against liver and kidney cells, indicating their potential as therapeutic agents for mycobacterial infections (Boechat et al., 2011).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, N-[3-(propionylamino)phenyl]isonicotinamide and its derivatives have been used as key intermediates in the synthesis of various compounds. For instance, isonicotinamides carrying different substituents have been shown to undergo cyclization, leading to the formation of spirocyclic compounds. This reactivity highlights the utility of N-[3-(propionylamino)phenyl]isonicotinamide derivatives in constructing complex molecular architectures, which could have implications in drug design and materials science (Brice & Clayden, 2009).
Plant Defense Mechanisms
Research has also explored the role of isonicotinamide-related compounds in plant defense responses. For example, isonicotinamide has been found to induce defense responses in tobacco cells, such as the activation of phenylalanine ammonia-lyase and the accumulation of phenolics and sesquiterpenoids. These findings suggest that N-[3-(propionylamino)phenyl]isonicotinamide derivatives might influence plant defense mechanisms, potentially offering new avenues for enhancing crop resistance to pathogens (Louw & Dubery, 2000).
Materials Science and Engineering
In materials science, N-[3-(propionylamino)phenyl]isonicotinamide derivatives have been investigated for their potential in creating new materials. For instance, the study of nonpolymeric hydrogelators derived from N-(4-pyridyl)isonicotinamide highlights the ability of these compounds to form hydrogels, which could have applications in drug delivery systems and tissue engineering (Kumar et al., 2004).
Propiedades
IUPAC Name |
N-[3-(propanoylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-4-3-5-13(10-12)18-15(20)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJAJRPIFJIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propanoylamino)phenyl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)
![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)
![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)
